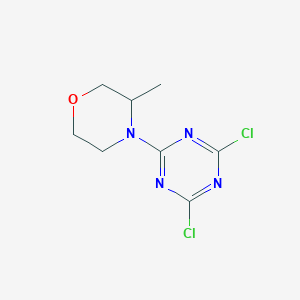
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine is a chemical compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields such as chemistry, biology, and industry. The presence of the triazine ring, which contains three nitrogen atoms, imparts unique chemical properties to this compound.
準備方法
The synthesis of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine typically involves the reaction of cyanuric chloride with morpholine. The reaction is carried out in a solvent mixture of dioxane and water, with sodium carbonate as a base. The reaction is conducted at a temperature range of 70-80°C . Alternatively, microwave irradiation can be used to achieve the desired product in less time and with higher purity .
化学反応の分析
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine ring can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and other derivatives.
科学的研究の応用
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine has several applications in scientific research:
作用機序
The mechanism of action of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine involves its interaction with various molecular targets. The triazine ring can form stable complexes with metal ions, which can affect enzymatic activities and other biochemical processes . Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules, leading to its antimicrobial and other biological activities .
類似化合物との比較
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine can be compared with other similar compounds such as:
2-Chloro-4,6-diamino-1,3,5-triazine: This compound also contains a triazine ring and exhibits similar chemical properties.
4-(4,6-Dichloro-1,3,5-triazin-2-yl)amino-benzoic acid: This compound has been shown to have significant antimicrobial activity.
Hexamethylmelamine: Another triazine derivative used clinically for its antitumor properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholine ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H10Cl2N4O |
|---|---|
分子量 |
249.09 g/mol |
IUPAC名 |
4-(4,6-dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine |
InChI |
InChI=1S/C8H10Cl2N4O/c1-5-4-15-3-2-14(5)8-12-6(9)11-7(10)13-8/h5H,2-4H2,1H3 |
InChIキー |
QBUWTOUQHPKDMS-UHFFFAOYSA-N |
正規SMILES |
CC1COCCN1C2=NC(=NC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Glycine, N-[2-(methylseleno)benzoyl]-](/img/structure/B14784518.png)
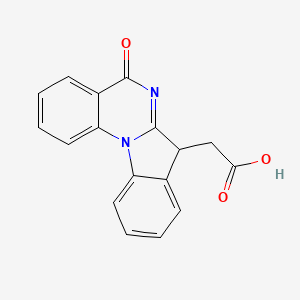
![Benzo[b]thiophen-3-yl-methylamine hydrochloride salt](/img/structure/B14784522.png)
![3-(2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14784525.png)
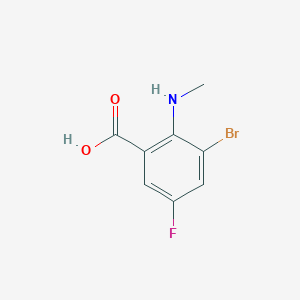
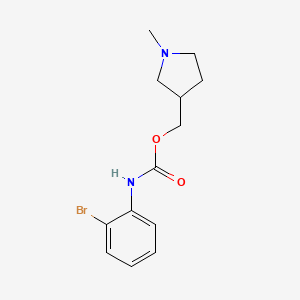
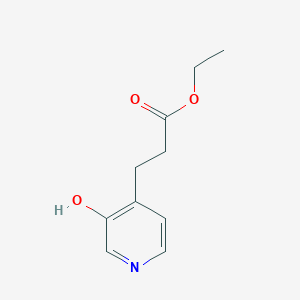
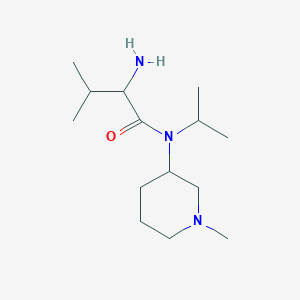
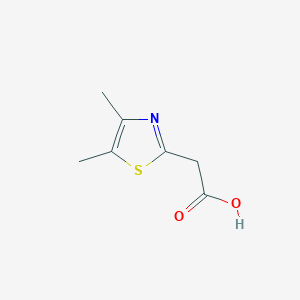

![6,7-Dimethoxy-1-[2-(4-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14784578.png)
![L-Leucine, N-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4-methyl-, cis-(9CI)](/img/structure/B14784582.png)
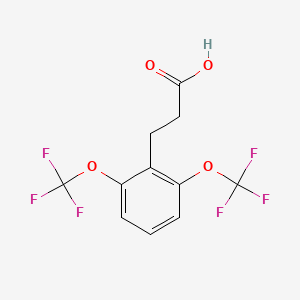
![4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B14784595.png)
